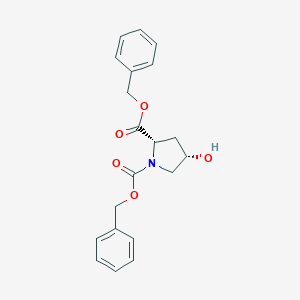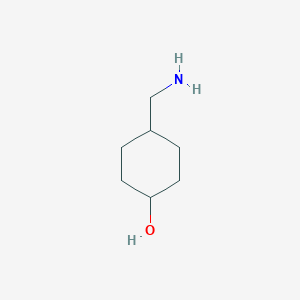
4-(Aminomethyl)cyclohexan-1-ol
Descripción general
Descripción
4-(Aminomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H15NO. It is a cyclohexanol derivative where an aminomethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)cyclohexan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 4-(Nitromethyl)cyclohexanone. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically involve a temperature of around 25°C and a pressure of 1 atm.
Another method involves the reductive amination of cyclohexanone with formaldehyde and ammonia. This reaction is usually carried out in the presence of a hydrogenation catalyst such as Raney nickel under mild conditions.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the catalytic hydrogenation of 4-(Nitromethyl)cyclohexanone or the reductive amination of cyclohexanone. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to form cyclohexylmethylamine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.
Reduction: Cyclohexylmethylamine.
Substitution: Various substituted cyclohexanols or cyclohexylamines.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, modulating their activity. The aminomethyl group allows the compound to form hydrogen bonds and ionic interactions with receptor sites, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simple alcohol with a hydroxyl group attached to the cyclohexane ring.
Cyclohexylamine: An amine with an amino group attached to the cyclohexane ring.
4-(Hydroxymethyl)cyclohexan-1-ol: A compound with a hydroxymethyl group attached to the fourth carbon of the cyclohexane ring.
Uniqueness
4-(Aminomethyl)cyclohexan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, its structure provides specific interactions with biological targets, making it valuable in medicinal chemistry.
Propiedades
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODBGHUVYYWBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564827 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164646-07-5 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol](/img/structure/B176169.png)
![3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B176171.png)
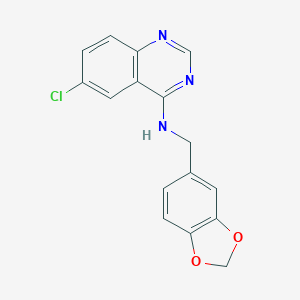
![2,6-Dichloroimidazo[2,1-b]thiazole](/img/structure/B176176.png)

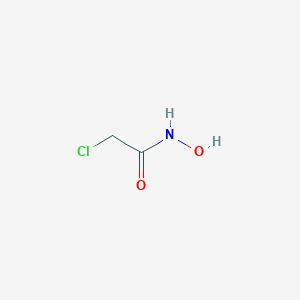
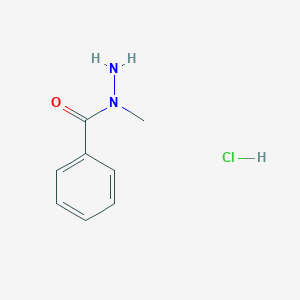


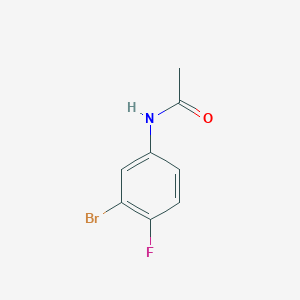

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)

